Cas no 105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-)
105-78-2 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
CAS 번호:105-78-2
MF:C10H26N4
메가와트:202.340241909027
CID:152372
PubChem ID:66927
Update Time:2025-04-19
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- 화학적 및 물리적 성질
이름 및 식별자
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- 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-
- N,N'-dimethyl-N,N'-bis(2-methylaminoethyl)ethylenediamine
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(2-(methylamino)ethyl)-
- 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(2-(methylamino)ethyl)-
- 1,4,7,10-Tetramethyltriethylenetetramine
- N,N',N'',N'''-Tetramethyltriethylenetetramine
- N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
- NSC 88604
- Triethylenetetramine, 1,4,7,10-tetramethyl- (8CI)
- 2,2'-[Ethylenebis(methylimino)]bis(N-methylethanamine)
- N,N'-Dimethyl-N,N'-bis[2-(methylamino)ethyl]-1,2-ethanediamine
- MFCD07783441
- N,N'-dimethyl-N'-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]ethane-1,2-diamine
- SCHEMBL7179758
- DTXSID5059321
- 1,7,10-Tetramethyltriethylenetetramine
- GJITZQJJXMCHBD-UHFFFAOYSA-N
- 105-78-2
- 1, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- 5,8-DIMETHYL-2,5,8,11-TETRAAZADODECANE
- NSC-88604
- Triethylenetetramine, 1,4,7,10-tetramethyl-
- NSC88604
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-
- OY1YE33QWR
- N1,N2-DIMETHYL-N1,N2-BIS(2-(METHYLAMINO)ETHYL)-1,2-ETHANEDIAMINE
- UNII-OY1YE33QWR
- N,N'',N'''-Tetramethyltriethylenetetramine
- Triethylenetetramine,4,7,10-tetramethyl-
- N1,N1'-(ethane-1,2-diyl)bis(N1,N2-dimethylethane-1,2-diamine)
- EINECS 203-331-0
- NS00023389
-
- 인치: 1S/C10H26N4/c1-11-5-7-13(3)9-10-14(4)8-6-12-2/h11-12H,5-10H2,1-4H3
- InChIKey: GJITZQJJXMCHBD-UHFFFAOYSA-N
- 미소: N(C)(CCNC)CCN(C)CCNC
계산된 속성
- 정밀분자량: 202.21598
- 동위원소 질량: 202.216
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 9
- 복잡도: 105
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): -0.6
- 토폴로지 분자 극성 표면적: 30.5A^2
실험적 성질
- 밀도: 0.896
- 비등점: 258.6°Cat760mmHg
- 플래시 포인트: 94.7°C
- 굴절률: 1.47
- PSA: 30.54
- LogP: 0.07060
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]- 관련 문헌
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Beate G. Steller,Michaela Flock,Roland C. Fischer Chem. Commun. 2021 57 10095
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2. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
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3. Contrasting pathways for the reactions of triruthenaborane cluster anions with [{M(η5– C5Me5)Cl2}2](M = Rh or Ir). Molecular structures of [RhRu3(η5– C5Me5)H2(CO)8(PPh3)BH] and [IrRu3(η5– C5Me5)H(CO)10BH2]Jane R. Galsworthy,Catherine E. Housecroft,Dorn M. Matthews,Robert Ostrander,Arnold L. Rheingold J. Chem. Soc. Dalton Trans. 1994 69
-
Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
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Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
105-78-2 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-) 관련 제품
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